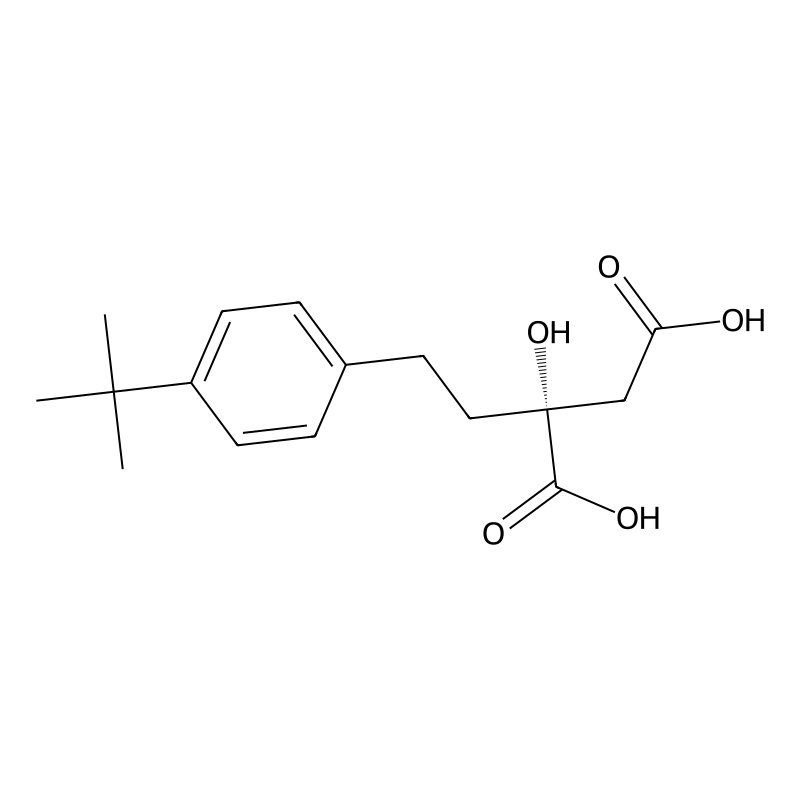PF-06649298

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Areas of Research:
The structure of the molecule suggests some potential areas for scientific research. Here are some possibilities:
- Chiral Separations: The molecule contains a stereocenter (marked by the "2R" designation), making it a potential candidate for research in chiral separations. Chiral separations involve separating mixtures of molecules that are mirror images of each other (enantiomers). These enantiomers can have different biological properties, so separation is important for drug development and other applications .
- Organic Synthesis: The molecule's structure incorporates interesting functional groups, such as a carboxylic acid and a diol. This could make it a useful intermediate or target molecule in organic synthesis research, where scientists create new complex molecules from simpler ones .
- Material Science: The presence of the tert-butyl group suggests some potential for research in material science. Tert-butyl groups can influence the properties of molecules, such as their solubility and ability to form crystals .
PF-06649298 is a small molecular compound characterized as a potent inhibitor of the sodium-coupled citrate transporter, also known as NaCT. This compound features a dicarboxylate structure, which contributes to its solubility and biological activity. It has been identified as a selective chemical probe for inhibiting citrate uptake in various cell types, demonstrating an IC50 value of approximately 0.41 μM in human cells . The compound's design allows it to function both as a substrate and an inhibitor, competing with citrate for transport binding sites within the NaCT.
The biological activity of PF-06649298 is primarily centered on its role as an inhibitor of NaCT-mediated citrate uptake. It has shown significant efficacy in reducing citrate transport in liver cells, which is crucial for metabolic processes involving citrate metabolism. The compound's selectivity for human NaCT over mouse NaCT has been highlighted in studies, indicating its potential utility in understanding species-specific transport mechanisms . Additionally, PF-06649298 has been shown to have minimal toxicity in cellular assays, making it a promising candidate for further research .
The synthesis of PF-06649298 involves multiple steps that include:
- Copper-Mediated Coupling: Ethyl chlorooxoacetate is coupled with t-butyl ethynylbenzene.
- Mukaiyama Aldol Reaction: This reaction is performed with a silyl enol ether to produce diester intermediates.
- Chiral Separation and Hydrolysis: These steps yield the final product while ensuring the correct stereochemical configuration is achieved .
PF-06649298 holds potential applications in various fields:
- Metabolic Research: Its ability to inhibit citrate transport makes it useful for studying metabolic pathways involving citrate.
- Pharmacological Studies: As a selective inhibitor, it can help elucidate the role of sodium-coupled transporters in drug absorption and metabolism.
- Therapeutic Development: Given its low toxicity profile and high selectivity, PF-06649298 may serve as a lead compound for developing new therapeutic agents targeting metabolic disorders related to citrate transport .
Studies have demonstrated that PF-06649298 interacts specifically with the NaCT transporter, exhibiting competitive inhibition with citrate. The binding affinity varies depending on the concentration of citrate present; higher concentrations increase the inhibitory potency of PF-06649298 . Additionally, preincubation experiments indicate that PF-06649298 can remain bound to the transporter even after washing out excess compound, suggesting a strong interaction that could be leveraged for therapeutic purposes .
Several compounds exhibit structural or functional similarities to PF-06649298. Here are some notable examples:
| Compound Name | Structure Type | IC50 (μM) | Selectivity | Unique Features |
|---|---|---|---|---|
| PF-06761281 | Dicarboxylate | 0.28 | High | Exhibits stronger inhibition compared to PF-06649298 |
| BI01383298 | Dicarboxylate | 0.049 | Higher for human NaCT | Higher affinity for human NaCT than mouse NaCT |
| PF-06678419 | Iodo-substituted | 0.44 | Moderate | Similar potency but less selectivity over other transporters |
| Citrate | Natural substrate | N/A | N/A | Endogenous substrate for NaCT |
PF-06649298 is unique due to its specific allosteric inhibition mechanism and high selectivity for human NaCT compared to other compounds like PF-06761281 and BI01383298, which also target this transporter but may exhibit different binding affinities or mechanisms of action .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Huard K, Gosset JR, Montgomery JI, Gilbert A, Hayward MM, Magee TV, Cabral S, Uccello DP, Bahnck K, Brown J, Purkal J, Gorgoglione M, Lanba A, Futatsugi K, Herr M, Genung NE, Aspnes G, Polivkova J, Garcia-Irizarry CN, Li Q, Canterbury D, Niosi M, Vera NB, Li Z, Khunte B, Siderewicz J, Rolph T, Erion DM. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family. J Med Chem. 2016 Feb 11;59(3):1165-75. doi: 10.1021/acs.jmedchem.5b01752. Epub 2016 Jan 27. PubMed PMID: 26734723.








